

2-Bromo-beclomethasone dipropionate chemical structure

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Compound of Interest

Compound Name: 2-Bromo-beclomethasone
dipropionate

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An In-depth Technical Guide to 2-Bromo-beclomethasone Dipropionate

This guide provides a comprehensive technical overview of **2-Bromo-beclomethasone dipropionate**, a halogenated derivative of the synthetic corticosteroid, beclomethasone dipropionate. The introduction of a bromine atom at the C-2 position of the steroid nucleus modifies its chemical and physical properties, making it a subject of interest for researchers in medicinal chemistry and drug development. This document details its chemical structure, synthesis, characterization, and physicochemical properties, intended for an audience of researchers, scientists, and professionals in drug development.

Chemical Structure and Identity

2-Bromo-beclomethasone dipropionate is a synthetic glucocorticoid and a brominated analogue of beclomethasone dipropionate.[1] It is often studied as an impurity or a reference compound in the analysis of beclomethasone dipropionate.[2] The core structure is a complex polycyclic steroid scaffold.

Systematic Name: (8S,9R,10S,11S,13S,14S,16S,17R)-2-bromo-9 α -chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-[2-(propionyloxy)acetyl]-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate[3]

Molecular Formula: C₂₈H₃₆BrClO₇[2][4][5]

Molecular Weight: 599.94 g/mol [2][5]

Physicochemical and Spectroscopic Properties

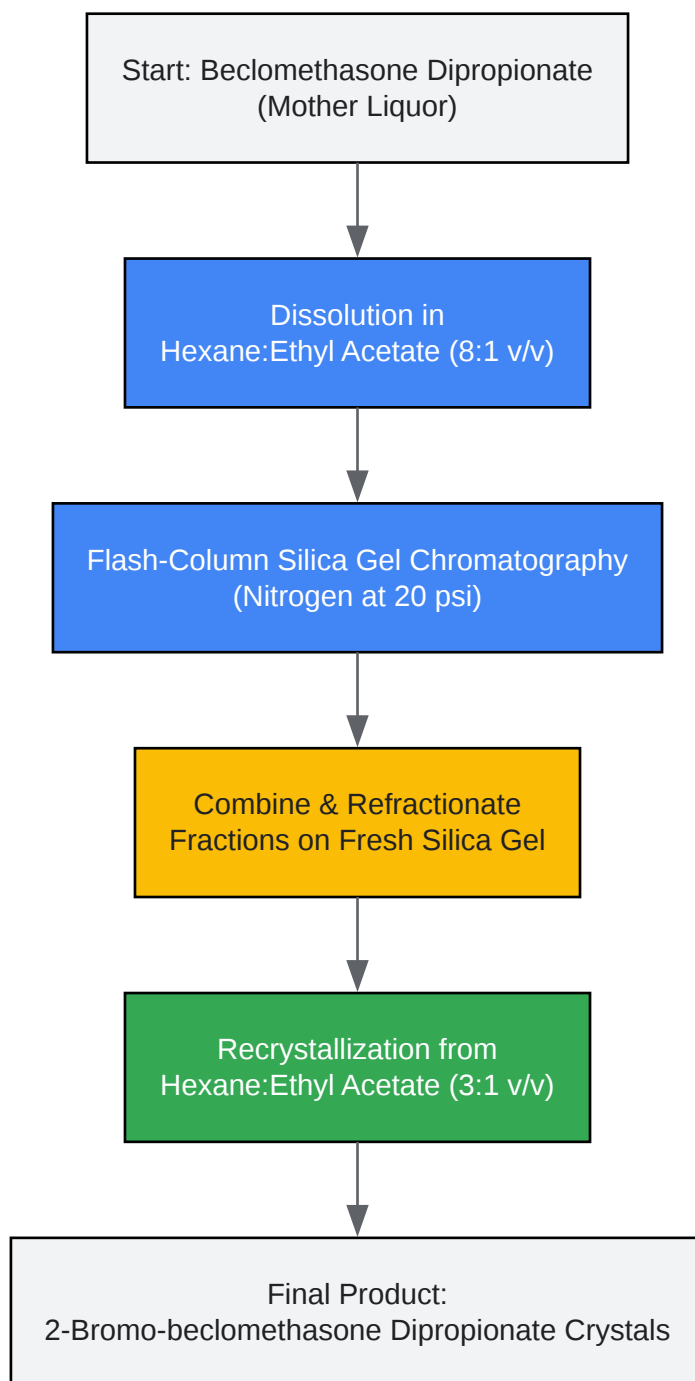
The introduction of a bromine atom can influence properties such as lipophilicity, metabolic stability, and receptor binding affinity compared to the parent compound.[4] Key physicochemical data are summarized below.

Property	Value
Melting Point	217-218 °C (490-491 K)[2][3]
Boiling Point (Predicted)	667.5 ± 55.0 °C
Density (Predicted)	1.41 ± 0.1 g/cm ³
pKa (Predicted)	12.88 ± 0.70
Appearance	Crystalline Solid
Mass Spectrometry (MS+)	599[3]

Synthesis and Purification

The primary route to obtaining **2-Bromo-beclomethasone dipropionate** involves the electrophilic bromination of beclomethasone dipropionate.[4] A key challenge in the synthesis is achieving regioselectivity to ensure the specific placement of the bromine atom at the C-2 position.[4]

A documented method for its preparation involves isolation from the mother liquor of beclomethasone dipropionate crystallization, as described in a 1988 study by Glaxo.[3][4]



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Synthesis and Purification Workflow

Experimental Protocol: Isolation and Purification

The following protocol is based on the method described by Ketuly et al. (2009) in Acta Crystallographica Section E.[3]

- **Dissolution:** The mother liquor from the initial crystallization of beclomethasone dipropionate (10 g) is dissolved in a hexane:ethyl acetate (8:1 v/v) solvent mixture.[3]
- **Chromatography:** The solution is subjected to flash-column chromatography using a silica gel stationary phase. The elution is carried out using nitrogen pressure at 20 psi.[3]
- **Fraction Collection and Repetition:** Fractions are collected, and the process is repeated with multiple batches to accumulate sufficient material.[3]
- **Refractionation:** The combined fractions are further purified by fractionation on a fresh silica gel column.[3]
- **Crystallization:** One of the resulting fractions (e.g., 162 mg) is recrystallized from a hexane:ethyl acetate (3:1 v/v) mixture to yield pure crystals of **2-Bromo-beclomethasone dipropionate** (e.g., 47 mg).[3]

Structural Characterization and Analysis

A comprehensive suite of analytical techniques is employed to confirm the structure, purity, and stereochemistry of the compound.

Crystallographic Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement and absolute configuration of the molecule.[4] Analysis reveals that the A-ring (the six-membered ring with the 1,4-diene-3-one system) is planar, while the other six-membered rings adopt chair conformations.[3] The crystal structure is twinned, with a monoclinic unit cell that emulates an orthorhombic system.[3]

Table 1: Crystal Data and Structure Refinement

Parameter	Value
Chemical formula	C₂₈H₃₆BrClO₇
Molar mass	599.93 g/mol
Crystal system	Monoclinic
Space group	P2 ₁
a, b, c (Å)	12.0999 (3), 13.8673 (3), 16.7971 (4)
β (°)	90.106 (1)
Volume (Å ³)	2818.4 (1)
Z	4
Calculated density (Mg m ⁻³)	1.414
Temperature (K)	140
Radiation type	Mo Kα
Final R indices (I > 2σ(I))	R ₁ = 0.045, wR ₂ = 0.086

Source: Acta Cryst. (2009). E65, o1822[3]

Spectroscopic and Other Analytical Methods

Spectroscopic techniques are crucial for confirming the molecular structure and ensuring purity. For impurity standards like this compound, a full characterization package is typically provided.

[5]

- Nuclear Magnetic Resonance (NMR): ¹H-NMR is used to determine the proton environment and confirm the position of the bromine substitution.
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify characteristic functional groups present in the molecule.[4][5]
- High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compound.[5]

- Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the material.[\[5\]](#)

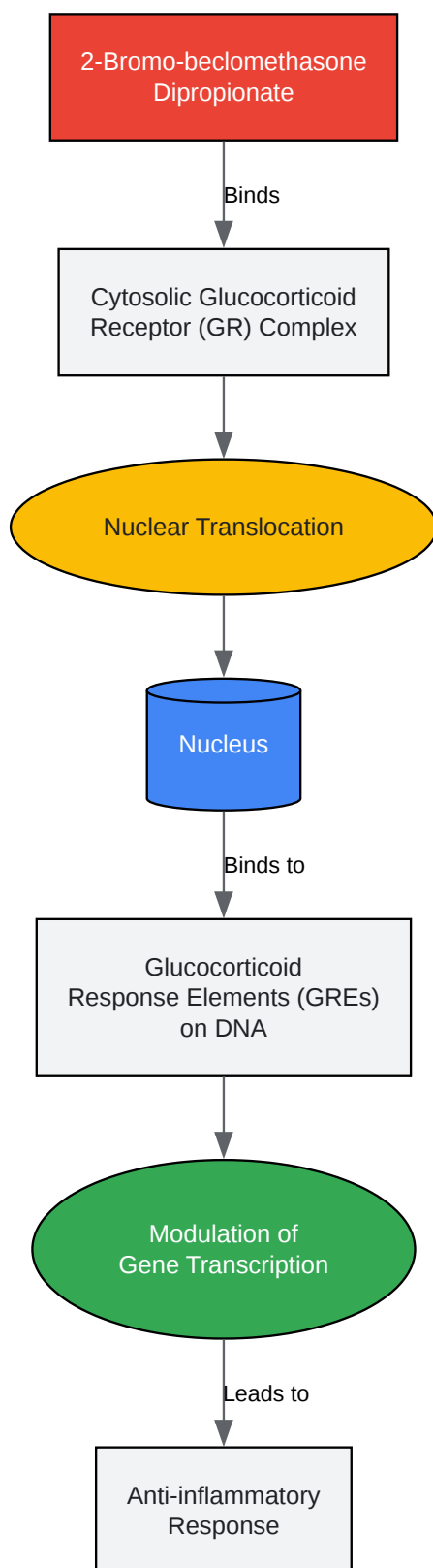
Table 2: Elemental Analysis Data

Element	Calculated (%)	Found (%)
C	56.19	56.03
H	6.02	6.12
Br	13.21	12.97
Cl	5.85	5.76

Source: Acta Cryst. (2009). E65, o1822[\[3\]](#)

Biological Context and Potential Activity

As a derivative of beclomethasone dipropionate, **2-Bromo-beclomethasone dipropionate** is classified as a glucocorticoid, which typically exerts anti-inflammatory and immunosuppressive effects.[\[1\]](#) The mechanism of action for glucocorticoids involves binding to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus to modulate gene expression.



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Presumed Glucocorticoid Signaling Pathway

The introduction of the bromine atom at the C-2 position is expected to alter the molecule's interaction with the GR, potentially affecting its binding affinity, potency, and pharmacokinetic profile. However, specific studies detailing these effects for **2-Bromo-beclomethasone dipropionate** are not widely available, highlighting an area for further research. Its primary role in the literature is as a well-characterized chemical entity for analytical and comparative purposes.

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